Trimorpholinophosphine oxide

Description

Contextual Overview of Phosphine (B1218219) Oxide Chemistry

Phosphine oxides are a class of organophosphorus compounds with the general formula OPX₃. When 'X' represents alkyl or aryl groups, they are known as organophosphine oxides. An inorganic example is phosphoryl chloride (POCl₃) wikipedia.org. The parent compound, phosphine oxide (H₃PO), is a reactive species that has been detected in specific reactions but is generally unstable wikipedia.org.

The chemistry of phosphine oxides is largely defined by the phosphorus-oxygen (P=O) double bond, which is strong and highly polar. This bond's formation is a significant thermodynamic driving force in many chemical reactions. For instance, trialkylphosphines can be readily oxidized by atmospheric oxygen to form the corresponding phosphine oxides wikipedia.org. This high stability of the P=O bond also presents a challenge, as the reduction of phosphine oxides back to the corresponding phosphines requires specific and often potent reducing agents rsc.org. This reduction is a crucial process in catalysis, where phosphines are widely used as ligands, and their oxides are often formed as byproducts rsc.org.

Phosphine oxides themselves are not merely byproducts; they have found utility as ligands in homogeneous catalysis and coordination chemistry wikipedia.orgontosight.ai. Their coordination to metal centers occurs through the oxygen atom, influencing the electronic and steric properties of the resulting complexes chemicalbook.comlookchem.com. Furthermore, certain phosphine oxides act as efficient photoinitiators in polymerization processes wikipedia.org.

Significance of Trimorpholinophosphine Oxide in Contemporary Chemical Sciences

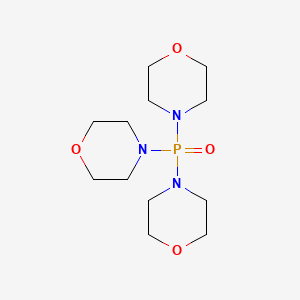

This compound (TMPO), also known as phosphoric trimorpholide, is a white crystalline solid that has garnered attention in various fields of chemical research chemicalbook.comguidechem.com. Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of three morpholine (B109124) rings guidechem.com. This unique structure imparts specific properties that make it a valuable tool in modern chemistry.

One of the most prominent roles of TMPO is as a ligand in coordination chemistry. guidechem.comlookchem.com The oxygen atom of the P=O group readily coordinates with a variety of metal ions, forming stable and diverse metal complexes. lookchem.com Research has demonstrated its use in forming complexes with iron, manganese, dysprosium, and holmium, among others lookchem.comrsc.org. These complexes are of interest for developing new materials and catalysts lookchem.comlookchem.com.

In materials science, TMPO has been investigated as a passivating agent for perovskite solar cells. Studies have shown that TMPO can effectively reduce defect density in perovskite films, leading to enhanced efficiency and stability of the resulting solar cell devices acs.orgresearchgate.net. Its electron-donating ability plays a crucial role in this passivation process researchgate.net.

Furthermore, TMPO and its complexes are explored in catalysis. The metal complexes formed with TMPO have potential applications as catalysts in various chemical transformations, including Suzuki reactions lookchem.comchemicalbook.com. The steric bulk and electronic properties of the TMPO ligand can be tuned to influence the activity and selectivity of the catalytic system. The compound is also mentioned in the context of developing highly symmetrical lanthanide single-ion magnets and in photopolymerization processes as a potential amide donor compound rsc.orggoogle.com.

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₃O₄P lookchem.comsigmaaldrich.com |

| Molecular Weight | 305.31 g/mol lookchem.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder chemicalbook.comguidechem.com |

| Melting Point | 188-192 °C sigmaaldrich.com |

| Boiling Point | 476.4 °C at 760 mmHg lookchem.com |

| Water Solubility | 607.20 g/L (at 25 °C) lookchem.comlookchem.com |

| Solubility | Slightly soluble in DMSO and Methanol lookchem.comlookchem.com |

| CAS Number | 4441-12-7 guidechem.comlookchem.com |

Research Findings on this compound Applications

| Research Area | Finding |

|---|---|

| Coordination Chemistry | Forms complexes with various metal ions like Fe, Mn, Dy, and Ho through the phosphoryl oxygen atom. lookchem.comrsc.org It has been used to create isostructural lanthanide compounds with distorted pentagonal bipyramidal geometry. rsc.org |

| Materials Science | Used as a surface passivating agent for perovskite solar cells, reducing defect density and improving power conversion efficiency from 21.95% to 23.72%. acs.orgresearchgate.net |

| Catalysis | Investigated as a ligand in catalyst development for reactions such as the Suzuki coupling. lookchem.comchemicalbook.com Complexes with TMPO show potential to enhance reaction rates and efficiency. lookchem.com |

| Single-Ion Magnets | Employed in the synthesis of highly symmetrical lanthanide single-ion magnets by assembling with neutral phosphoryl and anionic thiocyanate (B1210189) ligands. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-dimorpholin-4-ylphosphorylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3O4P/c16-20(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMQHPKQCPCDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P(=O)(N2CCOCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196159 | |

| Record name | Trimorpholinophosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-12-7 | |

| Record name | Morpholine, 4,4′,4′′-phosphinylidynetris- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimorpholinophosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4441-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimorpholinophosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimorpholinophosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMORPHOLINOPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6FWD4S4ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for the Synthesis of Trimorpholinophosphine Oxide and Its Derivatives

Established Synthetic Pathways for Trimorpholinophosphine Oxide

The most conventional and widely established method for synthesizing this compound involves the reaction of phosphorus oxychloride (POCl₃) with morpholine (B109124). This reaction is a classic example of nucleophilic substitution at a phosphorus(V) center.

In this process, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. This results in the stepwise displacement of the three chlorine atoms. A key requirement for this reaction is the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The removal of HCl is essential to prevent the protonation of the morpholine reactant, which would render it non-nucleophilic and halt the reaction. Typically, a tertiary amine such as triethylamine (B128534) (Et₃N) is used for this purpose.

The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) or toluene, to dissolve the reactants and facilitate the reaction while preventing unwanted side reactions. The temperature is often controlled, starting at low temperatures (e.g., 0 °C) during the addition of reactants to manage the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion.

Table 1: Typical Reaction Parameters for the Established Synthesis of this compound

| Parameter | Condition | Purpose |

| Phosphorus Source | Phosphorus oxychloride (POCl₃) | Provides the central P=O group. |

| Nucleophile | Morpholine | Provides the morpholine moieties. |

| Base | Triethylamine (Et₃N) | Scavenges the HCl byproduct. |

| Stoichiometry | 1 eq. POCl₃ : >3 eq. Morpholine : >3 eq. Et₃N | Ensures complete substitution. |

| Solvent | Dichloromethane, Toluene | Inert medium for the reaction. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and exothermicity. |

This established pathway is reliable and provides good yields of the desired product, making it the standard method for laboratory and industrial-scale production.

Advanced Synthetic Approaches to Functionalized this compound Analogs

Research into functionalized analogs of this compound aims to create molecules with tailored electronic and steric properties. Advanced synthetic approaches focus on introducing substituents onto the morpholine rings either before or after the formation of the P-N bond.

One primary strategy involves the use of pre-functionalized morpholines in the established synthetic pathway. By starting with morpholine derivatives that already contain desired functional groups (e.g., alkyl, aryl, or other moieties), a diverse library of this compound analogs can be generated. For instance, the synthesis of cis-3,5-disubstituted morpholines has been achieved through multi-step sequences, which can then be reacted with phosphorus oxychloride. nih.gov This modular approach allows for systematic variation of the substituents on the final phosphine (B1218219) oxide product. nih.gov

Another advanced method is the post-synthesis modification of the this compound scaffold. This approach is less common due to the general stability of the morpholine rings but could potentially involve reactions targeting specific positions if suitable activating groups are present.

More sophisticated methods for P-N bond formation, which could be adapted for these syntheses, include metal-catalyzed cross-coupling reactions. For example, iridium-catalyzed C-H amidation has been used to form P-N bonds, offering an alternative to traditional substitution chemistry. researchgate.net While not yet specifically reported for this compound, such catalytic methods represent a frontier in constructing complex phosphoramidates.

Table 2: Comparison of Approaches for Synthesizing Functionalized Analogs

| Approach | Description | Advantages | Challenges |

| Pre-functionalization | Using substituted morpholines as starting materials with POCl₃. | Modular; allows for wide diversity. | Requires synthesis of substituted morpholines, which can be multi-step. nih.gov |

| Post-modification | Chemical modification of the parent this compound. | Fewer steps if the parent compound is readily available. | Limited by the reactivity of the morpholine rings; potential for side reactions. |

| Catalytic Methods | Employing transition metal catalysts (e.g., Ir, Fe) for P-N bond formation. researchgate.netchinesechemsoc.org | Potentially milder conditions; novel reactivity. chinesechemsoc.org | Catalyst development and substrate scope may be limited. |

These advanced approaches are crucial for developing new ligands, catalysts, and materials based on the this compound framework.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency. While the established method is effective, it often involves chlorinated solvents and generates stoichiometric amounts of hydrochloride salt waste.

Key areas for green improvements include:

Alternative Solvents: Replacing traditional solvents like dichloromethane with greener alternatives is a primary goal. Solvents such as cyclopentyl methyl ether (CPME) have been shown to be effective and more environmentally benign in related amide bond formations. nih.gov Water has also been explored as a green solvent for certain hydrophosphonylation reactions, demonstrating the potential for aqueous-phase synthesis. researchgate.net

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste. Iodine has been used as a catalyst for the dehydrogenative cross-coupling of phosphites and amines to form P-N bonds, sometimes under solvent-free conditions. nih.gov This avoids the use of a chlorinating agent like POCl₃ and the subsequent salt byproduct. nih.gov Iron catalysis has also been explored for nitrene-mediated P-N coupling, providing another alternative to classical substitution reactions. chinesechemsoc.org

Atom Economy: Reactions with high atom economy are central to green chemistry. Catalytic cross-dehydrogenative coupling, where a P-H compound reacts directly with an amine, forms the P-N bond with only H₂ as a byproduct, representing a highly atom-economical route.

Energy Efficiency: The use of microwave irradiation or mechanochemistry can shorten reaction times and reduce energy consumption. cambridgescholars.comyoutube.com Mechanochemical synthesis, which involves reactions in the absence of bulk solvents, has been demonstrated for creating short DNA fragments and presents an innovative, solvent-free approach. youtube.comresearchgate.net

Table 3: Green Chemistry Strategies for Phosphoramide Synthesis

| Principle | Conventional Method | Green Alternative | Benefit |

| Solvent Choice | Dichloromethane, Toluene | Water researchgate.net, CPME nih.gov, or solvent-free conditions. nih.gov | Reduced toxicity and environmental impact. |

| Reagent Stoichiometry | Stoichiometric base (e.g., Et₃N) required. | Catalytic systems (e.g., I₂, Fe-based). chinesechemsoc.orgnih.gov | Minimizes salt waste and improves efficiency. |

| Atom Economy | Formation of 3 eq. of triethylammonium (B8662869) chloride waste. | Cross-dehydrogenative coupling (H₂ byproduct). | Maximizes incorporation of reactants into the final product. |

| Energy Input | Conventional heating/stirring. | Microwave irradiation, mechanochemistry. cambridgescholars.comresearchgate.net | Reduced reaction times and energy consumption. |

While not all of these green methods have been explicitly applied to the synthesis of this compound, they represent promising future directions for developing more sustainable manufacturing processes for this important class of compounds.

Coordination Chemistry of Trimorpholinophosphine Oxide

Ligand Properties and Coordination Modes of Trimorpholinophosphine Oxide

This compound is a phosphoryl compound that functions as a neutral ligand in coordination complexes. The primary mode of coordination is through the oxygen atom of the P=O group, which acts as a Lewis base, donating a pair of electrons to a metal center, which acts as a Lewis acid. uci.edu This interaction forms a coordinate covalent bond.

The properties of TMPO as a ligand are influenced by both electronic and steric factors. The presence of three morpholino groups attached to the phosphorus atom affects the electron density on the phosphoryl oxygen, thereby influencing its donor strength. The bulky nature of the morpholino groups also plays a significant role in the stereochemistry of the resulting metal complexes, influencing the coordination number and geometry around the metal center.

Phosphine (B1218219) oxides, in general, are considered hard Lewis bases and therefore tend to form more stable complexes with hard metal centers. wikipedia.org The coordination of TMPO to a metal center typically results in a slight elongation of the P=O bond, which can be observed through techniques like X-ray crystallography. wikipedia.org

The coordination of TMPO is almost invariably through the oxygen atom, leading to the formation of M-O bonds. wikipedia.org The geometry around the phosphorus atom remains tetrahedral upon coordination.

Formation and Characterization of Transition Metal Complexes with this compound

Complexes of this compound with various transition metals have been synthesized and characterized. acs.org The formation of these complexes typically involves the reaction of a metal salt with TMPO in a suitable solvent. The resulting complexes can be characterized by a range of analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

In IR spectroscopy, the coordination of TMPO to a metal center is evidenced by a shift in the P=O stretching frequency. This shift is a direct consequence of the weakening of the P=O bond upon donation of electron density to the metal.

This compound forms complexes with iron, and these complexes have been a subject of study to understand the electronic and structural properties of the resulting coordination compounds. nih.govmostwiedzy.pl The synthesis of these complexes can be achieved by reacting an iron salt, such as iron(II) chloride, with TMPO. wikipedia.org The characterization of these iron complexes often involves techniques like NMR and IR spectroscopy to elucidate their structural features. nih.gov The geometry around the iron center in these complexes can vary, with possibilities including distorted square pyramidal or octahedral arrangements, depending on the stoichiometry and the presence of other ligands. nih.govnih.gov

| Iron Complex Formula | Coordination Geometry | Characterization Techniques |

|---|---|---|

| (RPONOP)FeCl2 | Distorted square pyramidal | NMR Spectroscopy, IR Spectroscopy, X-ray Crystallography |

| (OEtPONOP)Fe(PMe3)2 | Not specified | NMR Spectroscopy, IR Spectroscopy |

| iPrPONOPFe(CO)Cl2 | C2v symmetry retained | 1H NMR Spectroscopy |

This compound is also known to form complexes with lanthanide ions. bath.ac.uk The coordination chemistry of phosphine oxides with lanthanides has been extensively studied, revealing a variety of coordination numbers and geometries. researchgate.netnih.gov The formation of these complexes is driven by the hard Lewis acid nature of the lanthanide ions and the hard Lewis base nature of the phosphine oxide oxygen atom. wikipedia.org

The stoichiometry of the resulting complexes can vary, leading to different coordination environments around the lanthanide metal center. For instance, complexes with both 1:3 and 1:4 metal-to-ligand ratios have been reported for related phosphine oxide ligands. researchgate.net The characterization of these complexes often involves single-crystal X-ray diffraction to determine the precise coordination geometry and bonding parameters. bath.ac.uknih.gov

| Lanthanide Complex Formula | Coordination Number | Coordination Geometry |

|---|---|---|

| [Ln(Ph3PO)4(NCS)3] | 7 | Capped octahedral |

| [Ln(Ph3PO)3(NCS)3] | 6 | Octahedral (fac-isomer) |

| [Ln(Py3PO)2(NO3)3] · 1.5Me2CO | 10 (N2O8) | Not specified |

| [Ln(Py3PO)(TTA)3] | 8 (NO7) | Not specified |

The coordination of phosphine oxides, including by extension TMPO, to actinide elements like thorium and uranium has been investigated. rsc.orgresearchgate.netbilkent.edu.tr These complexes are of interest due to the unique electronic properties of the f-block elements. The synthesis of thorium and uranium complexes with phosphine oxide ligands typically involves the reaction of a thorium or uranium salt, such as the tetrachloride or tetranitrate, with the phosphine oxide ligand in a non-aqueous solvent. rsc.orgresearchgate.net

The resulting complexes can exhibit high coordination numbers, which is a characteristic feature of actinide chemistry. rsc.org For example, coordination numbers of 10 and 12 have been observed in thorium complexes with trimethylphosphine (B1194731) oxide. rsc.org X-ray crystallography is a crucial technique for the definitive structural characterization of these complexes, providing detailed information about bond lengths and angles. nsf.govnih.gov

Beyond iron, lanthanides, and actinides, this compound and related phosphine oxides form complexes with a wide range of other transition metals. wikipedia.orgacs.orgamanote.commdpi.comresearchgate.net These include, but are not limited to, complexes with cobalt, nickel, copper, and zinc. The principles of their formation and characterization are similar to those for other metal complexes. The specific properties and structures of these complexes depend on the nature of the metal ion, its oxidation state, and the reaction conditions.

Ligand Exchange and Competition Studies Involving this compound Ligands

Ligand exchange reactions are fundamental in coordination chemistry and provide insights into the relative stability of metal-ligand bonds and the lability of ligands in a complex. nih.govberkeley.edursc.org Studies involving the displacement of TMPO or the displacement of other ligands by TMPO can help to establish a spectrochemical series or a series of ligand donor strengths.

Competition studies, where a metal ion is presented with TMPO and another competing ligand, can provide quantitative data on the relative binding affinities. These studies are often monitored using spectroscopic techniques, such as NMR or UV-Vis spectroscopy, to determine the equilibrium position of the ligand exchange reaction. The outcome of such a competition is dependent on several factors, including the donor strength of the ligands, steric effects, and the nature of the metal center. rsc.org

Due to their nature as relatively weak Lewis bases, phosphine oxide ligands can often be displaced from their metal complexes by stronger donor ligands. wikipedia.org This property has been explored in the context of creating mixed-ligand systems and in catalytic applications where ligand lability is a desirable feature. wikipedia.org

Thermolysis Studies of this compound Coordination Compounds

The thermal stability and decomposition pathways of coordination compounds containing this compound (TMPO) have been investigated to understand the influence of the metal center and the ligand environment on their thermolytic behavior. Thermogravimetric analysis (TGA) is a key technique employed in these studies, providing valuable data on decomposition temperatures, the nature of decomposition steps, and the composition of the final residual products.

Research into the thermolysis of lanthanide(III) and actinide(IV) nitrate (B79036) complexes with various aminophosphine (B1255530) oxides, including TMPO, has revealed distinct decomposition patterns. These patterns are largely influenced by the electronic and steric properties of the substituents on the phosphorus atom and the nature of the central metal ion.

In a comparative study, the thermal behavior of La(III), Th(IV), and U(VI) nitrate complexes with a series of aminophosphine oxides was examined. The this compound ligand, denoted as OP(NC₄H₈O)₃, and its coordination compounds exhibited specific thermal decomposition profiles.

The thermogravimetric analysis of the free TMPO ligand shows a single-step decomposition process occurring between 220°C and 340°C, with a complete loss of the organic moiety, leaving no residue. This provides a baseline for understanding the thermal behavior of its metal complexes.

Lanthanum(III) Nitrate Complex

The thermolysis of the lanthanum(III) nitrate complex with this compound, [La(NO₃)₃(TMPO)₃], proceeds in multiple steps. The decomposition begins at a higher temperature compared to the free ligand, indicating coordination to the metal center enhances thermal stability. The decomposition process involves the sequential loss of the TMPO ligands and the decomposition of the nitrate anions. The final residue upon heating to higher temperatures is lanthanum(III) oxide (La₂O₃).

Thorium(IV) Nitrate Complex

The thorium(IV) nitrate complex, [Th(NO₃)₄(TMPO)₂], also displays a multi-step decomposition pattern. Similar to the lanthanum complex, the coordinated TMPO ligands are lost, followed by the decomposition of the nitrate groups. The final inorganic residue is thorium(IV) oxide (ThO₂). The thermal stability of the thorium complex is observed to be slightly higher than that of the lanthanum analogue, which can be attributed to the stronger coordination of the phosphine oxide to the more charge-dense Th(IV) ion.

Uranyl(VI) Nitrate Complex

The uranyl(VI) nitrate complex, [UO₂(NO₃)₂(TMPO)₂], follows a similar multi-stage thermal decomposition. The process involves the removal of the organic ligands and the subsequent decomposition of the nitrate groups. The ultimate decomposition product is triuranium octoxide (U₃O₈).

The detailed findings from these thermolysis studies are summarized in the data tables below, providing a quantitative comparison of the thermal stabilities and decomposition characteristics of these this compound coordination compounds.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound (TMPO) and its Metal Complexes

| Compound | Decomposition Range (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Calculated) | Final Residue |

| TMPO | 220-340 | 100.0 | 100.0 | None |

| [La(NO₃)₃(TMPO)₃] | 250-650 | 76.5 | 76.2 | La₂O₃ |

| [Th(NO₃)₄(TMPO)₂] | 260-680 | 69.8 | 70.4 | ThO₂ |

| [UO₂(NO₃)₂(TMPO)₂] | 240-660 | 63.2 | 63.8 | U₃O₈ |

Catalytic Applications of Trimorpholinophosphine Oxide in Organic Transformations

Trimorpholinophosphine Oxide as a Reagent in Oxidation Reactions

There is no available scientific literature that specifically describes the use of this compound as a reagent or catalyst in oxidation reactions. The role of phosphine (B1218219) oxides in oxidation chemistry is typically as a byproduct of reactions where a phosphine is used as a reducing agent, such as in the Staudinger and Mitsunobu reactions. In these cases, the formation of the stable phosphine oxide is a thermodynamic driving force for the reaction. However, their direct application as an oxidant or a catalyst for oxidation is not a commonly reported strategy, and no such studies involving this compound have been found.

Role of this compound in Asymmetric Catalysis

No research data or scholarly articles were identified that describe the use of this compound in asymmetric catalysis, either as a chiral ligand, an auxiliary, or a catalyst itself.

A thorough search of the scientific literature did not yield any studies on the application of this compound in asymmetric hydrogenation. Chiral phosphine ligands are paramount in transition metal-catalyzed asymmetric hydrogenation; however, this compound is an achiral molecule and its potential as a ligand or promoter in this context has not been reported.

There is no evidence in the scientific literature to suggest that this compound plays a role in the asymmetric arylation of secondary phosphine oxides. This area of research focuses on the use of chiral catalysts to achieve enantioselective P-C bond formation, and this compound has not been reported as a component in such catalytic systems.

Cross-Coupling Reactions Facilitated by this compound

While some tertiary phosphine oxides have been explored as ligands or additives in cross-coupling reactions, no specific studies or data sets detailing the use of this compound in facilitating such transformations were found. A patent has mentioned the use of phosphine oxides in general with transition metals like palladium and nickel for cross-coupling reactions to form biaryls, arylthiols, arylphosphine oxides, and arylamines. However, this patent does not provide specific examples or data related to this compound. The general mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination, with phosphine ligands playing a crucial role in stabilizing the metal center and modulating its reactivity. The potential of this compound to act in a similar capacity has not been documented.

Mechanisms of Action in Catalytic Cycles Involving this compound

Due to the absence of reported catalytic applications for this compound in the aforementioned reactions, there are no corresponding mechanistic studies. The mechanism of action for a catalyst can only be elucidated through detailed experimental and computational studies of a specific reaction it catalyzes. Without any documented catalytic activity, any proposed mechanism would be purely speculative and lack scientific basis.

Mechanistic and Kinetic Investigations of Trimorpholinophosphine Oxide Reactivity

Elucidation of Reaction Mechanisms with Trimorpholinophosphine Oxide

The reaction mechanisms involving this compound are largely dictated by the electronic and steric properties of the phosphorus center and the surrounding morpholino ligands. While specific, detailed mechanistic pathways for a broad range of reactions involving this compound are not extensively documented in publicly accessible literature, analogies can be drawn from studies on similar phosphine (B1218219) oxides. For instance, in reactions such as the decomposition of peroxides, phosphine oxides are known to act as catalysts. The mechanism often involves the formation of a complex between the phosphine oxide and the reactant, followed by a series of steps that lead to the final products. In the case of triphenylphosphine (B44618) oxide (TPPO), a well-studied analogue, the decomposition of hydrogen peroxide is proposed to proceed through hydrogen transfer from H₂O₂ to the P=O bond, followed by further hydrogen transfer and O-O bond formation. nih.govresearchgate.net This suggests that the phosphoryl oxygen of this compound could similarly act as a hydrogen bond acceptor, facilitating reactions.

The participation of the phosphorus atom in nucleophilic or electrophilic substitution reactions is another key aspect of its mechanistic profile. The high polarity of the P=O bond in phosphine oxides influences their coordination chemistry and ability to interact with various substrates.

Kinetic Profiling of this compound-Mediated Processes

The kinetic profiling of reactions mediated by this compound provides quantitative data on reaction rates, orders, and activation energies. Although specific kinetic data for reactions directly involving this compound is sparse in the available literature, general principles of chemical kinetics can be applied. The rate of a reaction involving this compound would be expected to depend on the concentration of the reactants and the temperature at which the reaction is carried out.

For related organophosphorus compounds, kinetic studies have been crucial in understanding their reaction dynamics. For example, the kinetics of the reaction of hydroxyl radicals with trimethyl phosphate (B84403) have been studied over a wide temperature range, revealing a complex V-shaped temperature dependence. semanticscholar.orgnih.gov This highlights the importance of experimental kinetic data in accurately modeling reaction behavior. In the absence of direct data for this compound, researchers often rely on computational modeling and comparisons with structurally similar compounds to predict kinetic parameters.

A hypothetical kinetic study of a reaction mediated by this compound might involve monitoring the concentration of reactants and products over time using techniques such as spectroscopy or chromatography. The data obtained could then be used to determine the rate law and the rate constant for the reaction.

Table 1: Hypothetical Kinetic Data for a Reaction Mediated by this compound

| Experiment | Initial [Substrate] (mol/L) | Initial [this compound] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.05 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.05 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.10 | 4.8 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Role of Functional Groups in this compound's Reactivity

The three morpholino groups attached to the phosphorus atom are fundamental to the reactivity of this compound. These groups exert both electronic and steric effects that modulate the properties of the phosphoryl group and the phosphorus center.

The nitrogen and oxygen atoms within the morpholine (B109124) rings can influence the electron density at the phosphorus atom through inductive and mesomeric effects. The lone pair of electrons on the nitrogen atoms can potentially be delocalized towards the phosphorus, affecting the polarity and bond strength of the P=O double bond. This, in turn, can impact the compound's ability to act as a ligand or a catalyst.

Sterically, the bulky morpholino groups can hinder the approach of reactants to the phosphorus center, influencing the regioselectivity and stereoselectivity of reactions. This steric hindrance can be a critical factor in determining the feasibility and outcome of a chemical transformation. The conformational flexibility of the morpholine rings also plays a role in how the molecule interacts with other species in the reaction medium.

In the context of morpholino oligonucleotides, which contain a similar structural motif, the morpholino group is known to impart significant properties such as nuclease resistance and strong binding affinity to target RNA. nih.govresearchgate.net While the chemical context is different, it underscores the significant impact of the morpholino functional group on molecular properties and interactions.

Theoretical and Computational Studies of Trimorpholinophosphine Oxide Systems

Density Functional Theory (DFT) Applications for Trimorpholinophosphine Oxide

Density Functional Theory (DFT) has become a standard method for studying organophosphorus compounds, offering a balance between computational cost and accuracy. nih.govaps.org For this compound, DFT calculations are instrumental in elucidating its fundamental electronic and structural properties.

Researchers employ various DFT functionals, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311++G(d,p), to perform geometry optimizations. nih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the steric and electronic environment around the central phosphorus atom.

Beyond structural prediction, DFT is used to calculate a range of molecular properties. Vibrational frequency analysis can predict the infrared (IR) spectrum of this compound, allowing for the assignment of experimental spectral bands to specific molecular motions. scirp.org Thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, can also be computed, providing insights into the compound's stability and its behavior in chemical reactions. researchgate.net

Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation This table presents typical data that would be obtained from a DFT/B3LYP/6-31G(d) calculation. Actual experimental or higher-level computational values may vary.

| Parameter | Description | Predicted Value |

|---|---|---|

| P=O Bond Length | Distance between Phosphorus and phosphoryl Oxygen atoms | ~1.49 Å |

| P-N Bond Length | Distance between Phosphorus and Morpholino Nitrogen atoms | ~1.65 Å |

| O=P-N Bond Angle | Angle formed by the phosphoryl Oxygen, Phosphorus, and a Nitrogen atom | ~113.5° |

| N-P-N Bond Angle | Angle formed by two Morpholino Nitrogen atoms and the central Phosphorus atom | ~105.0° |

Computational Modeling of Coordination Geometries and Electronic Structures

Computational modeling provides a detailed picture of the coordination environment and electronic landscape of this compound. The geometry around the pentavalent phosphorus atom is predicted to be distorted tetrahedral, a common arrangement for phosphine (B1218219) oxides. nih.gov The three morpholino groups and the phosphoryl oxygen atom constitute the four coordination partners. The bulky morpholino substituents likely lead to steric hindrance, influencing the N-P-N bond angles to be slightly smaller than the ideal tetrahedral angle of 109.5°.

The electronic structure is dominated by the highly polar phosphoryl (P=O) bond. Ab initio SCF MO calculations on similar, simpler phosphine oxides have shown that this bond has significant σ- and π-character. rsc.org The π-bonding involves the overlap of oxygen p-orbitals with phosphorus d-orbitals, leading to a strong, short bond. rsc.org

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's electronic behavior. scirp.org For this compound, the HOMO is expected to be localized on the lone pairs of the phosphoryl oxygen and the nitrogen atoms of the morpholine (B109124) rings, making these sites nucleophilic. The LUMO is likely centered on the phosphorus atom, associated with the σ* anti-bonding orbitals of the P-N and P=O bonds, rendering the phosphorus atom electrophilic. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. uctm.edu

Table 2: Hypothetical Frontier Orbital Energies for this compound This table illustrates representative energy values that could be derived from DFT calculations, which are crucial for assessing electronic properties.

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 eV | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | -0.8 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap | 6.7 eV | Energy difference; indicates chemical stability and low reactivity. |

Prediction of Reactivity and Selectivity in this compound-Catalyzed Reactions

While specific catalytic applications of this compound are not extensively documented, computational methods can predict its potential as a catalyst. Phosphine oxides can act as Lewis base catalysts, activating substrates through coordination via the phosphoryl oxygen. The reactivity and selectivity of such catalyzed reactions can be modeled using computational techniques. nih.gov

DFT is employed to map the potential energy surface of a proposed reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. nih.gov The activation energy (the energy barrier of the rate-limiting step) determines the reaction rate, while the relative energies of competing transition states determine the selectivity (e.g., regioselectivity or stereoselectivity). nih.gov

For this compound, the electronic properties of the P=O group and the steric bulk of the three morpholino substituents would be key factors governing its catalytic performance. eurekalert.org The electron-donating nature of the morpholino groups enhances the Lewis basicity of the phosphoryl oxygen, potentially increasing its catalytic activity. Conversely, the significant steric hindrance could create specific binding pockets, leading to high selectivity in reactions with appropriately shaped substrates. Computational models can quantify these effects, guiding the design of experiments and the development of new synthetic methodologies. nih.gov

Analysis of Non-Covalent Interactions in this compound Architectures

Non-covalent interactions (NCIs) are crucial in determining the supramolecular structure, crystal packing, and binding properties of molecules. nih.govlibretexts.org this compound possesses several functional groups capable of engaging in a variety of NCIs.

The most significant of these is hydrogen bonding. The phosphoryl oxygen is a strong hydrogen bond acceptor, capable of forming robust interactions with hydrogen bond donors like water, alcohols, or acidic C-H groups. nih.govnih.gov Computational studies can model these interactions, predicting their geometry (bond lengths and angles) and strength (interaction energy).

Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to visualize and characterize these weak interactions in detail. nih.gov These analyses provide a deeper understanding of the forces that govern molecular recognition and self-assembly, which is essential for crystal engineering and materials design. researchgate.net

Table 3: Potential Non-Covalent Interactions in this compound Systems This table summarizes the types of non-covalent interactions this compound can participate in, based on its molecular structure and principles observed in similar compounds.

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Significance |

|---|---|---|---|

| Strong Hydrogen Bond | P=O (acceptor) with O-H/N-H donors | 5 - 10 | Primary interaction driving crystal packing and complex formation. nih.gov |

| Weak Hydrogen Bond | Morpholino O/N (acceptors), C-H (donors) | 1 - 4 | Contributes to the stability of the supramolecular structure. wikipedia.org |

| Dipole-Dipole | Polar bonds (P=O, C-N, C-O) | 1 - 3 | Influences molecular orientation in the solid state. |

| Van der Waals Forces | Entire molecular surface | >0.5 | Contributes to overall packing efficiency. libretexts.org |

Supramolecular Chemistry Involving Trimorpholinophosphine Oxide

Trimorpholinophosphine Oxide in Host-Guest Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the association of a larger "host" molecule with a smaller "guest" molecule or ion. This binding is mediated by non-covalent forces such as hydrogen bonding, ion-dipole interactions, and van der Waals forces. While the application of many phosphine (B1218219) oxides in host-guest systems is well-documented, specific research detailing the role of this compound as either a host or a guest is not extensively present in the current scientific literature.

However, based on its molecular structure, one can infer its potential behavior. The oxygen atom of the P=O group in this compound is a strong hydrogen bond acceptor. This characteristic suggests its potential to act as a guest, binding within the cavity of a host molecule that possesses hydrogen bond donor sites. Conversely, the arrangement of its three morpholino groups could, in principle, form a rudimentary cavity, allowing it to act as a host for small, complementary guest molecules. The specific conformations and steric bulk of the morpholino rings would be critical in determining the selectivity and stability of any such host-guest complex.

Further research would be necessary to isolate and characterize specific host-guest systems involving this compound. Techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry would be invaluable in confirming the formation of such complexes and quantifying the thermodynamics of their interactions.

Self-Assembly Processes Directed by this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The final architecture of a self-assembled system is dictated by the intrinsic properties of the constituent molecules. While specific studies on self-assembly processes solely directed by this compound are limited, its structural features suggest a potential for such behavior.

The strong P=O bond and the presence of multiple morpholino groups can lead to the formation of defined supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. For instance, the phosphoryl oxygen can engage in hydrogen bonding with suitable donor molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks. The morpholino groups, while less polar, can participate in weaker C-H···O hydrogen bonds, further stabilizing the resulting architecture.

Metal-Ligand Interactions in Supramolecular Architectures with this compound

The coordination of ligands to metal centers is a powerful tool in the construction of complex supramolecular architectures. This compound serves as an effective ligand, primarily through the oxygen atom of the phosphoryl group, which acts as a hard Lewis base. A range of transition metal complexes with this compound have been synthesized and characterized, demonstrating its utility in coordination chemistry.

The coordination of this compound to a metal ion typically results in a shift of the P=O stretching frequency in the infrared spectrum to a lower wavenumber, indicative of the weakening of the P=O bond upon coordination. The magnitude of this shift can provide insights into the strength of the metal-oxygen bond. X-ray crystallographic studies of these complexes reveal the coordination geometry around the metal center and the packing of the complex units in the solid state, which is often influenced by intermolecular interactions involving the morpholino groups.

A variety of metal complexes with this compound have been reported, involving metals such as cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). The stoichiometry of these complexes can vary, with common examples being of the type [M(TMPO)n(anion)x]. The nature of the metal and the counter-anion can significantly influence the resulting structure.

| Complex | Color | P=O Stretching Frequency (cm⁻¹) | Metal-Oxygen Bond Length (Å) |

|---|---|---|---|

| [Co(TMPO)₂(NO₃)₂] | Pink | 1150 | 2.06 |

| Ni(TMPO)₄₂ | Green | 1165 | 2.03 |

| [Cu(TMPO)Cl₂] | Green | 1140 | 1.95 |

| [Zn(TMPO)₂(NCS)₂] | Colorless | 1155 | 2.01 |

| [Cd(TMPO)Br₂] | Colorless | 1135 | 2.25 |

Influence of this compound on Supramolecular Recognition

Molecular recognition is the specific binding of a substrate to a receptor molecule through non-covalent interactions. The ability of a molecule to selectively recognize and bind to another is fundamental to many biological and chemical processes. The potential for this compound to participate in molecular recognition events stems from its capacity for hydrogen bonding and its defined three-dimensional structure.

While there is a lack of specific research on the role of this compound in molecular recognition, its strong hydrogen bond accepting phosphoryl group could enable it to be recognized by molecules possessing complementary hydrogen bond donor functionalities. The three morpholino groups would create a specific steric and electronic environment around the binding site, potentially leading to selectivity for certain substrates.

For this compound to act as a receptor, the collective arrangement of its morpholino groups and the phosphoryl oxygen would need to form a binding pocket with a shape and electronic character complementary to a specific guest molecule. The conformational flexibility of the morpholino rings could allow for some induced-fit binding, where the receptor adapts its shape to optimize interactions with the guest. The development of synthetic receptors based on a this compound scaffold could lead to new systems for the selective recognition of small molecules or ions.

Rational Ligand Design and Structure Activity Relationships for Phosphine Oxides

Substituent Effects on the Coordination Behavior of Phosphine (B1218219) Oxides

The substituents attached to the phosphorus atom in phosphine oxides play a critical role in determining their coordination behavior. The nature of these substituents, whether they are alkyl, aryl, or amino groups, directly influences the electronic density on the phosphoryl oxygen atom, which is the primary site of coordination to metal ions. Generally, phosphine oxides act as hard Lewis bases, forming coordination complexes with metal centers through the oxygen atom.

In the case of aminophosphine (B1255530) oxides (AmPOs), such as Trimorpholinophosphine oxide, the nitrogen atoms of the amino groups can influence the basicity of the phosphoryl group. A study involving a series of AmPOs, including this compound [OP(NC₄H₈O)₃], investigated their coordination with Lanthanum(III) and Thorium(IV) ions. This research highlighted that the coordination behavior is dependent on both the electronic and steric characteristics of the substituents on the P=O group.

The coordination of this compound and other AmPOs can be compared with other well-known phosphine oxide ligands. The table below presents a qualitative comparison of the ligand strength and coordination trends observed in the study.

| Ligand | Abbreviation | Substituent Type | Relative Ligand Strength Trend |

|---|---|---|---|

| Trioctylphosphine (B1581425) oxide | TOPO | Alkyl | Strongest |

| Tributylphosphate | TBP | Alkoxy | Strong |

| Diethylphosphite | DEP | Alkoxy | Moderate |

| Aminophosphine oxides (general) | AmPO | Amino | Weaker |

| Triphenylphosphine (B44618) oxide | TPPO | Aryl | Weakest |

This table is based on general ligand crossover competition trends and stability constants of their metal complexes.

Upon coordination to a metal ion, the P=O bond in phosphine oxides typically elongates. For instance, in triphenylphosphine oxide, the P-O bond length is approximately 1.48 Å, which increases to about 1.51 Å upon complexation with NiCl₂. weebly.com This elongation is indicative of the donation of electron density from the P=O bond to the metal center, which weakens the double bond character of the phosphoryl group. weebly.com The extent of this elongation and the stability of the resulting metal complex are directly influenced by the nature of the substituents on the phosphorus atom. Electron-donating groups tend to increase the basicity of the phosphoryl oxygen, leading to stronger coordination, while bulky substituents can sterically hinder the approach of the metal ion.

Engineering this compound Derivatives for Enhanced Catalytic Performance

While specific research on the engineering of this compound derivatives for catalysis is not extensively documented in publicly available literature, general principles of phosphine oxide ligand modification can be applied to envision strategies for enhancing catalytic performance. The goal of such engineering would be to fine-tune the steric and electronic properties of the ligand to optimize its interaction with a metal catalyst for a specific reaction.

One common strategy is the introduction of functional groups onto the morpholine (B109124) rings. For example, adding electron-withdrawing or electron-donating substituents at various positions on the morpholine rings could systematically alter the electronic properties of the phosphoryl oxygen. This, in turn, would modulate the strength of the ligand-metal bond, which is a critical parameter in many catalytic cycles. A stronger ligand-metal bond might stabilize the catalyst but could also inhibit product dissociation, whereas a weaker bond might lead to catalyst decomposition.

Another approach involves modifying the steric environment around the phosphorus center. While the three morpholino groups of this compound already create a specific steric profile, introducing bulky substituents on the morpholine rings could create a more crowded coordination sphere. This can be advantageous in enantioselective catalysis, where a well-defined chiral pocket around the metal's active site is necessary to control the stereochemical outcome of a reaction.

Furthermore, the synthesis of derivatives where one or more morpholino groups are replaced by other substituents (e.g., alkyl, aryl, or other amino groups) would create a library of ligands with diverse properties. This approach allows for a systematic exploration of the structure-activity relationship and the identification of a lead candidate for a particular catalytic application. The development of such derivatives would likely rely on established synthetic routes for aminophosphine oxides, which can involve the reaction of phosphoryl chloride with the corresponding amines.

The table below outlines some hypothetical strategies for engineering this compound derivatives and their potential impact on catalytic performance.

| Modification Strategy | Potential Effect on Ligand Properties | Potential Impact on Catalysis |

|---|---|---|

| Introduction of electron-donating groups on morpholine rings | Increased basicity of the phosphoryl oxygen | Enhanced catalyst stability, potentially altered reactivity |

| Introduction of electron-withdrawing groups on morpholine rings | Decreased basicity of the phosphoryl oxygen | Facilitated product release, potential for catalyst instability |

| Addition of bulky substituents to the morpholine rings | Increased steric hindrance around the metal center | Improved enantioselectivity in asymmetric catalysis |

| Replacement of a morpholino group with a chiral amine | Introduction of chirality to the ligand | Enabling enantioselective transformations |

| Synthesis of dimeric or oligomeric structures | Creation of bidentate or multidentate ligands | Enhanced catalyst stability and altered coordination geometry |

Steric and Electronic Influences in this compound Analogues

The electronic parameter is determined by the CO stretching frequency in Ni(CO)₃L complexes, where L is the phosphine ligand. A lower frequency indicates a more electron-donating ligand. For this compound, the three morpholino groups, which are N-alkylamino substituents, are expected to be strongly electron-donating due to the lone pair of electrons on the nitrogen atoms. This would make the phosphorus center electron-rich and, consequently, the phosphoryl oxygen a strong Lewis base. Its electronic parameter would likely be comparable to or even more electron-donating than trialkylphosphines.

The table below provides Tolman parameters for a selection of phosphine ligands to provide context for the expected properties of this compound and its analogues.

| Ligand (L) | Tolman Electronic Parameter (ν_CO, cm⁻¹) | Cone Angle (θ, °) |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PCy₃ | 2056.4 | 170 |

| P(i-Pr)₃ | 2056.8 | 160 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OEt)₃ | 2076.3 | 109 |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.8 | 104 |

Data from various sources. A lower ν_CO value indicates a more electron-donating ligand.

By analogy, this compound is expected to be a strongly electron-donating ligand with a cone angle that reflects the moderate but significant steric bulk of the three morpholino substituents. The interplay of these steric and electronic factors is crucial. For example, in a catalytic reaction where substrate access to the metal center is important, a ligand that is too bulky could inhibit the reaction, even if its electronic properties are favorable. Conversely, a ligand that is not bulky enough may not provide the necessary steric environment to control selectivity. The rational design of analogues would, therefore, seek to find the optimal balance between these two influences for a given catalytic transformation.

Advanced Materials Applications of Trimorpholinophosphine Oxide

Defect Passivation Strategies in Perovskite Materials using Trimorpholinophosphine Oxide

Perovskite Solar Cells Performance Enhancement

While direct research specifically detailing the use of this compound in perovskite solar cells (PSCs) is limited in publicly available literature, the principles of defect passivation using phosphate-containing compounds are well-established. The P=O group in such molecules acts as a Lewis base, donating electrons to passivate positively charged defects like Pb2+ ions at the perovskite surface and grain boundaries. This passivation reduces non-radiative recombination of charge carriers, a major loss mechanism in PSCs.

Studies on similar multifunctional phosphate (B84403) additives have demonstrated that this passivation leads to a significant increase in the power conversion efficiency (PCE) of PSCs. For instance, the use of a multifunctional phosphate additive has been shown to improve the PCE of perovskite solar cells to 22.21%. nih.gov The mechanism involves the phosphate group coordinating with Pb2+ to reduce defects and the presence of other functional groups that can inhibit ion migration, leading to enhanced stability. nih.gov Given these findings, it is highly probable that this compound would exhibit a similar beneficial effect on the performance and stability of perovskite solar cells.

Table 1: Potential Effects of this compound on Perovskite Solar Cell Performance (Hypothesized based on similar compounds)

| Parameter | Expected Improvement with this compound |

| Power Conversion Efficiency (PCE) | Increase |

| Open-Circuit Voltage (Voc) | Increase |

| Short-Circuit Current (Jsc) | Potential Increase |

| Fill Factor (FF) | Increase |

| Stability | Enhanced |

Perovskite Light-Emitting Diodes Optimization

In the realm of perovskite light-emitting diodes (PeLEDs), the application of this compound has been more explicitly demonstrated. Research has shown that its use as a passivating agent can significantly enhance the performance of green perovskite nanoplate light-emitting diodes.

A study published in ACS Applied Nano Materials reported that employing this compound to passivate uncoordinated Pb2+ cations, in conjunction with an antisolvent treatment, effectively reduced the defect density in the perovskite film. This synergistic approach led to a remarkable improvement in device performance. The external quantum efficiency (EQE) of the optimized PeLEDs reached 14.14%, and the luminance was recorded at 17,196.7 cd/m². These results represent a more than five-fold and 1.77-fold improvement, respectively, compared to the original devices.

Table 2: Performance Enhancement of Green PeLEDs with this compound Passivation

| Performance Metric | Original Device | Device with this compound |

| External Quantum Efficiency (EQE) | ~2.8% | 14.14% |

| Luminance (cd/m²) | ~9715 cd/m² | 17,196.7 cd/m² |

Incorporation of this compound in Polymer Chemistry for Property Enhancement

This compound serves as a valuable additive in polymer chemistry, primarily to enhance the thermal stability and flame retardancy of various polymer systems. The phosphorus-containing nature of the molecule is key to these properties.

When incorporated into a polymer matrix, this compound can act as a thermal stabilizer by interrupting the radical chain reactions that lead to polymer degradation at elevated temperatures. During combustion, it can promote the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable volatile degradation products to the gas phase, thereby inhibiting the combustion process.

While specific data on the performance of this compound in various polymer matrices is not extensively detailed in readily available literature, the general mechanisms of phosphorus-based flame retardants are well-understood. The effectiveness of such additives depends on the polymer type, the loading level of the flame retardant, and the presence of any synergistic agents.

This compound in the Synthesis of Fine Chemicals and Pharmaceuticals

This compound finds utility in the synthesis of fine chemicals and pharmaceuticals as a versatile reagent and catalyst. Its applications in this domain are primarily centered around its role as a ligand in coordination chemistry and as a catalyst in various organic transformations.

It is commonly employed as a ligand for transition metal catalysts, where the morpholine (B109124) groups can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's reactivity and selectivity. It has been investigated for its potential as a catalyst in reactions such as asymmetric hydrogenation and cross-coupling reactions, which are fundamental processes in the synthesis of complex organic molecules.

Furthermore, this compound has been explored for its own intrinsic reactivity and has been used as a reagent in certain transformations, particularly in the formation of carbon-phosphorus bonds. The compound has also been investigated for potential antimicrobial and anticancer properties, suggesting its utility as a scaffold or intermediate in the development of new therapeutic agents. However, detailed research findings on specific synthetic applications and the performance of this compound in the synthesis of named pharmaceutical compounds are not widely reported in the public domain.

Spectroscopic and Analytical Characterization Techniques for Trimorpholinophosphine Oxide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of trimorpholinophosphine oxide and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The primary nuclei of interest for this compound are ³¹P, ¹H, and ¹³C.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. oxinst.com The chemical shift (δ) of the phosphorus atom is highly sensitive to its oxidation state and the nature of its substituents. oxinst.com For phosphine (B1218219) oxides, the ³¹P NMR signal typically appears in a characteristic downfield region. In the case of various phosphine oxides, the peak is often identified at approximately 30.00 ppm. rsc.org The coordination of this compound to a metal center through the phosphoryl oxygen atom leads to a significant change in the electron density around the phosphorus nucleus. This results in a noticeable downfield or upfield shift of the ³¹P signal, providing direct evidence of complex formation. The magnitude of this coordination shift can offer insights into the strength of the metal-ligand bond. For instance, the ³¹P chemical shifts for the end phosphate (B84403) groups in a ligand appear at a lower magnetic field compared to the middle phosphate groups, indicating a difference in their basicity. nih.gov

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the morpholine (B109124) rings in this compound. In the ¹H NMR spectrum, the protons of the morpholine rings typically exhibit signals corresponding to the axial and equatorial protons of the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms. These protons usually appear as complex multiplets in the aliphatic region of the spectrum. Upon coordination to a metal, subtle shifts in the positions of these proton signals can be observed, indicating changes in the conformation or electronic environment of the morpholine rings.

In the ¹³C NMR spectrum of this compound, two distinct signals are expected for the two types of carbon atoms in the morpholine ring (C-N and C-O). The chemical shifts of these carbons are influenced by the electronegativity of the adjacent heteroatoms. Similar to ¹H NMR, coordination to a metal center can induce shifts in the ¹³C signals, reflecting the electronic perturbations transmitted through the molecule.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ³¹P | ~ 20 to 50 | Direct observation of the phosphorus environment, confirmation of P=O group, and evidence of coordination. rsc.orgyoutube.com |

| ¹H | ~ 3.0 to 4.0 | Elucidation of the structure of the morpholine rings and conformational changes upon complexation. |

| ¹³C | ~ 40 to 70 | Information on the carbon framework of the morpholine rings and electronic effects of coordination. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation by a molecule excites vibrational transitions, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, the most diagnostic vibrational mode is the P=O stretching frequency.

The phosphoryl (P=O) stretching vibration in phosphine oxides gives rise to a strong and characteristic absorption band in the infrared spectrum. researchgate.net For trioctylphosphine (B1581425) oxide, this band appears at 1146 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic and steric effects of the substituents on the phosphorus atom. In this compound, the P=O stretching frequency is a key indicator of the molecule's electronic structure.

Upon complexation with a metal ion, the P=O group acts as a Lewis base, donating electron density to the metal center. This coordination weakens the P=O double bond, resulting in a decrease in its stretching frequency. This shift to a lower wavenumber (red shift) is a definitive indicator of the coordination of the phosphoryl oxygen to the metal ion. The magnitude of this shift can be correlated with the strength of the metal-oxygen bond. Other characteristic bands in the FT-IR spectrum of this compound include the C-H stretching and bending vibrations of the morpholine rings, as well as the P-N and C-O stretching frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| P=O | Stretching | 1140 - 1200 | Strong, characteristic band; shifts to lower frequency upon metal coordination. researchgate.netunam.mx |

| P-N | Stretching | 900 - 1000 | Confirms the presence of the phosphorus-nitrogen bond. |

| C-O-C | Asymmetric Stretching | 1100 - 1150 | Characteristic of the ether linkage in the morpholine ring. |

| C-H | Stretching | 2850 - 3000 | Indicates the presence of the methylene groups in the morpholine rings. researchgate.net |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. libretexts.org By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, it is possible to determine the precise positions of the atoms, as well as bond lengths, bond angles, and torsional angles. libretexts.org Single-crystal X-ray diffraction studies on this compound and its metal complexes provide invaluable insights into their molecular geometry and intermolecular interactions.

For this compound itself, an XRD analysis would reveal the geometry around the central phosphorus atom, which is expected to be tetrahedral. It would also provide precise measurements of the P=O and P-N bond lengths and the N-P-N and N-P=O bond angles. The conformation of the three morpholine rings can also be determined.

When this compound acts as a ligand in a metal complex, XRD analysis reveals the coordination geometry around the metal center. It provides direct evidence of the coordination of the phosphoryl oxygen to the metal and allows for the precise measurement of the metal-oxygen bond length. Furthermore, the crystal packing of the complex, including any intermolecular interactions such as hydrogen bonding or van der Waals forces, can be elucidated. For example, the crystal structure of triphenylphosphine (B44618) oxide has been determined to be orthorhombic with a P=O bond length of 1.46 Å and a mean P-C bond length of 1.76 Å. rsc.org

| Structural Parameter | Typical Values for Phosphine Oxides | Information Obtained from XRD |

| P=O Bond Length | ~ 1.46 - 1.50 Å | Elongates upon coordination to a metal center. rsc.org |

| P-N Bond Length | ~ 1.60 - 1.70 Å | Provides information on the phosphorus-nitrogen bonding. |

| Coordination Geometry | Varies with metal and other ligands | Determines the overall shape of the complex (e.g., tetrahedral, octahedral). |

| Metal-Oxygen Bond Length | Varies with metal ion | Indicates the strength of the coordination bond. |

| Crystal System & Space Group | e.g., Orthorhombic, Pbca | Describes the symmetry and packing of molecules in the crystal lattice. rsc.org |

Thermogravimetric Analysis (TGA) for Thermal Stability of Complexes

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org This technique is particularly useful for assessing the thermal stability of this compound and its metal complexes. The TGA curve provides information about the decomposition temperatures and the nature of the decomposition products.

A typical TGA experiment involves heating a small amount of the sample at a constant rate and monitoring its mass. The resulting thermogram plots the percentage of mass loss versus temperature. For metal complexes of this compound, the TGA curve can reveal several decomposition steps. For instance, an initial weight loss at lower temperatures (below 100-150 °C) may correspond to the loss of solvent molecules, such as water or organic solvents, present in the crystal lattice.

At higher temperatures, the decomposition of the organic ligand, this compound, occurs. The temperature at which this decomposition begins is a measure of the thermal stability of the complex. Different metal complexes of this compound will exhibit different decomposition profiles, reflecting the varying strengths of the metal-ligand bonds. The final residue at the end of the experiment typically corresponds to a stable metal oxide. The thermal decomposition of some aminophosphine (B1255530) oxides and their metal complexes occurs in a single step. researchgate.net

| Decomposition Stage | Typical Temperature Range (°C) | Interpretation |

| Solvent Loss | 25 - 150 | Evaporation of lattice or coordinated solvent molecules. |

| Ligand Decomposition | 200 - 500 | Breakdown of the this compound ligand. |

| Formation of Final Residue | > 500 | Typically a stable metal oxide. |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. wikipedia.org For this compound, mass spectrometry can confirm its molecular weight and provide insights into its fragmentation pathways upon ionization.

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺). The molecular ion of this compound would have an m/z value corresponding to its molecular weight (305.31 g/mol ). nih.gov Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure.

For this compound, fragmentation is likely to occur through cleavage of the P-N bonds or within the morpholine rings. The observation of fragment ions corresponding to the loss of one or more morpholine rings can be expected. The most abundant ion in the spectrum is known as the base peak. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. The NIST Mass Spectrometry Data Center reports a mass spectrum for this compound with a total of 185 peaks. nih.gov

| Ion | m/z Value | Possible Origin |

| [M]⁺ | 305 | Molecular ion of this compound. nih.gov |

| [M - C₄H₈NO]⁺ | 218 | Loss of a morpholine radical. |

| [M - 2(C₄H₈NO)]⁺ | 131 | Loss of two morpholine radicals. |

| [C₄H₈NO]⁺ | 86 | Morpholinyl cation. |

Future Perspectives and Emerging Research Directions in Trimorpholinophosphine Oxide Chemistry

Exploration of Novel Synthetic Pathways

Future research into Trimorpholinophosphine oxide is anticipated to prioritize the development of more efficient, sustainable, and atom-economical synthetic methodologies. While traditional routes exist, emerging strategies in organophosphorus chemistry will likely be adapted for its synthesis.

Key areas of exploration will include:

Green Chemistry Protocols: There is a significant push towards environmentally benign synthesis. Future pathways may adopt "green" protocols that utilize non-hazardous solvents and reducing agents, such as sodium borohydride (B1222165) in ethanol, and offer high yields with minimal waste. researchgate.net One-pot procedures, which combine multiple reaction steps into a single operation, will be a key focus to improve efficiency and reduce the need for intermediate purification steps. researchgate.net

Catalyst-Free Methodologies: Research is moving towards methods that circumvent the need for transition metal catalysts, which can be costly and leave toxic residues. researchgate.net A promising avenue is the catalyst-free synthesis of phosphinic amides from chlorophosphines and hydroxylamines, which proceeds through a P(III) to P(V) rearrangement. researchgate.netacs.org Adapting such a pathway could provide a direct and clean route to this compound.